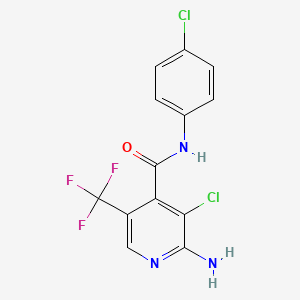

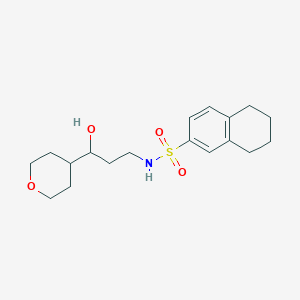

![molecular formula C19H16N2O2S B2488582 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide CAS No. 361160-35-2](/img/structure/B2488582.png)

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide is a compound of interest in the field of organic and medicinal chemistry due to its structural and functional properties. This document provides an overview of its synthesis, molecular structure analysis, chemical reactions, and physical and chemical property analysis, devoid of its application in drug usage or potential side effects.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves the acylation reaction, as seen in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through the reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Another synthesis pathway includes reactions of o-quinone methides with pyridinium methylides to produce 1,2-dihydronaphtho[2,1-b]furans and 2,3-dihydrobenzofurans, suggesting a Michael-type addition followed by intramolecular nucleophilic substitution (Osyanin et al., 2013).

Molecular Structure Analysis

Molecular structure determination often utilizes single crystal X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical behavior of thiazole derivatives includes interactions with thiols to form adducts and undergo thermal cyclization, showcasing the compound's reactivity towards various chemical agents and the formation of structurally diverse products (Nagase, 1974).

Physical Properties Analysis

Chemical Properties Analysis

Chemical properties like reactivity with different chemical agents, stability under various conditions, and potential for forming derivatives are important for comprehending the compound's versatility in chemical reactions. The reaction of o-aminobenzenethiol with 5-methoxycarbonylmethylidene-2-thioxo(or oxo)-4-thiazolidones to obtain derivatives indicates the compound's chemical reactivity and potential for modification (Nagase, 1974).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide derivatives have been extensively studied for their antimicrobial and antifungal properties. One notable study synthesized a series of compounds incorporating the thiazole ring and found significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi (Desai, Rajpara, & Joshi, 2013). These findings suggest the therapeutic potential of these compounds in treating microbial diseases, especially bacterial and fungal infections.

Anticancer Applications

Several studies have explored the anticancer potential of This compound derivatives. For instance, research on paracyclophanyl-dihydronaphtho[2,3-d]thiazoles and paracyclophanyl-thiazolium bromides revealed a broad spectrum of antitumor activity, especially against the SK-MEL-5 melanoma cell line. Interestingly, compounds carrying 1,4-dihydronaphthoquinone were more active as antiproliferative agents compared to their naphthalene-containing counterparts. Further analysis showed that these compounds caused cell cycle arrest in specific phases and indicated a significant overexpression of caspase-3, pointing to their potential as apoptosis-inducing anti-melanoma agents (Aly et al., 2020). Similarly, other novel derivatives have displayed promising in vitro antitumor activity, highlighting the potential of these compounds in cancer treatment (Al-Saadi, Rostom, & Faidallah, 2008).

Optical and Thermal Properties for Potential Applications

A study on the crystal growth, structure, optical, thermal, and biological properties of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide provided insights into its use in various applications. The compound exhibited specific absorption bands and an optical band gap, which are crucial for its potential use in optical materials. Furthermore, thermal analysis indicated stability up to certain temperatures, and the compound also showed antibacterial and antifungal activity. Notably, the compound demonstrated significant second harmonic generation (SHG) efficiency, indicating its potential in nonlinear optical applications (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Wirkmechanismus

Target of Action

Similar compounds have been reported to affect the energetics of mycobacterium tuberculosis .

Mode of Action

It is known that similar compounds can disrupt the energetics of mycobacterium tuberculosis . This suggests that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide might interact with its targets in a way that affects the energy metabolism of the bacteria.

Biochemical Pathways

Given the potential disruption of mycobacterium tuberculosis energetics, it is plausible that the compound may interfere with pathways related to energy production and utilization within the bacteria .

Result of Action

Based on the potential disruption of mycobacterium tuberculosis energetics, it can be inferred that the compound may lead to a decrease in the bacteria’s energy production, potentially inhibiting its growth or survival .

Eigenschaften

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)24-19/h2-8,11H,9-10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVWCHVBXOONDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

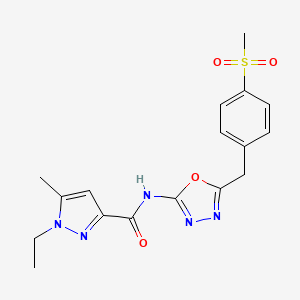

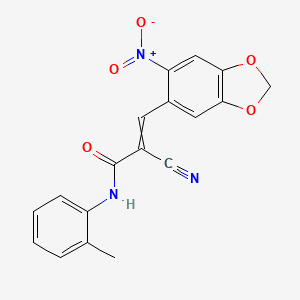

![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)

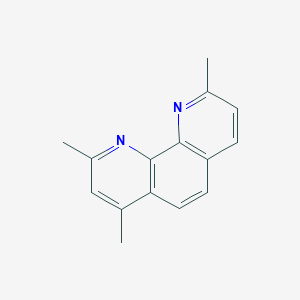

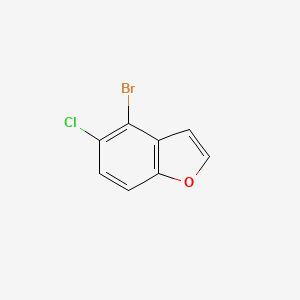

![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)

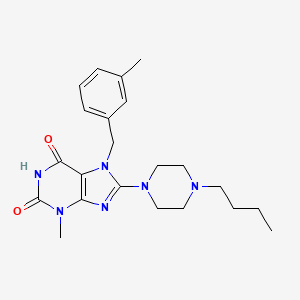

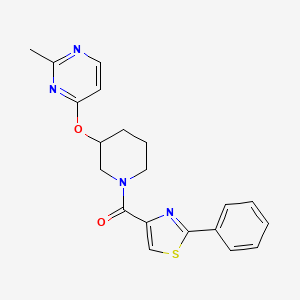

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)

![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)